molecular formula C10H12Cl2O3S B14266893 Butyl 3,5-dichlorobenzene-1-sulfonate CAS No. 138171-06-9

Butyl 3,5-dichlorobenzene-1-sulfonate

Cat. No.: B14266893
CAS No.: 138171-06-9
M. Wt: 283.17 g/mol
InChI Key: HZEQKKAYOIHRPW-UHFFFAOYSA-N
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Description

Butyl 3,5-dichlorobenzene-1-sulfonate is a sulfonate ester derivative of 3,5-dichlorobenzenesulfonic acid, where the sulfonic acid group is esterified with a butyl group. This compound is structurally characterized by a benzene ring substituted with two chlorine atoms at the 3 and 5 positions and a sulfonate ester group at the 1 position. Sulfonate esters like this are commonly used in organic synthesis as alkylating agents, stabilizers, or intermediates in pharmaceuticals and agrochemicals.

Properties

CAS No.

138171-06-9

Molecular Formula

C10H12Cl2O3S

Molecular Weight

283.17 g/mol

IUPAC Name

butyl 3,5-dichlorobenzenesulfonate

InChI

InChI=1S/C10H12Cl2O3S/c1-2-3-4-15-16(13,14)10-6-8(11)5-9(12)7-10/h5-7H,2-4H2,1H3

InChI Key

HZEQKKAYOIHRPW-UHFFFAOYSA-N

Canonical SMILES

CCCCOS(=O)(=O)C1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3,5-dichlorobenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of 3,5-dichlorobenzene followed by esterification with butanol. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the sulfonation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Butyl 3,5-dichlorobenzene-1-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl 3,5-dichlorobenzene-1-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl 3,5-dichlorobenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atoms and butyl group contribute to the compound’s overall hydrophobicity, affecting its solubility and interaction with biological membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on butyl acrylate and butyl carbitol acetate, two butyl esters with distinct functional groups and industrial relevance. While these compounds differ from butyl 3,5-dichlorobenzene-1-sulfonate in chemical structure, their regulatory, toxicological, and physicochemical profiles offer insights into how sulfonate esters may behave relative to acrylates and acetates.

Table 1: Physicochemical Properties

Property Butyl Acrylate Butyl Carbitol Acetate This compound (Inferred)
Molecular Formula C₇H₁₂O₂ C₁₀H₂₀O₄ C₁₀H₁₁Cl₂O₃S
Boiling Point (°C) 145–148 246.7 Likely higher (due to sulfonate group)
Flash Point (°C) 35–39 105 Expected >100 (sulfonates are less volatile)
Water Solubility (g/100g) 0.2–0.6 6.5 Likely low (hydrophobic sulfonate ester)
Log Pow (Octanol-Water) ~2.4 (calculated) Not reported Higher (chlorine substituents increase log Pow)

Key Research Findings and Discussion

Reactivity Differences :

  • Butyl acrylate is highly reactive due to its acrylate group, undergoing rapid polymerization, which necessitates stabilization during storage . In contrast, sulfonate esters like this compound are more chemically inert, making them suitable for controlled alkylation reactions.

Toxicological Risks: Butyl acrylate poses acute inhalation and skin sensitization risks (H317, H335) , while the dichlorobenzene moiety in this compound could introduce additional toxicity concerns, such as endocrine disruption or carcinogenicity, common in chlorinated aromatics.

Regulatory Scrutiny :

  • Butyl acrylate is regulated under multiple international inventories (e.g., IECSC, PICCS) , suggesting that this compound, with its complex structure, may face stricter regulatory controls, particularly under REACH or TSCA.

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